(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide
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Overview
Description
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and styrene.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a Heck coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine and phenylvinyl groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Phenylvinyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(E)-3-(2-Phenylvinyl)pyridine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.
(E)-3-(2-Phenylvinyl)pyridine-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
84963-36-0 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+ |
InChI Key |
SIQJPDGKKMVRIH-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N |
Origin of Product |
United States |
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